molecular formula C9H17NO7 B13847665 (2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

Cat. No.: B13847665
M. Wt: 251.23 g/mol
InChI Key: UEKCFAIUNCFLEA-PSXRSQKDSA-N
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Description

(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a tetrahydroxyoxan ring and a propanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups, followed by the formation of the oxan ring through cyclization reactions. The final steps often include deprotection and functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.

Scientific Research Applications

(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug precursor.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Properties

Molecular Formula

C9H17NO7

Molecular Weight

251.23 g/mol

IUPAC Name

(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

InChI

InChI=1S/C9H17NO7/c1-4(8(14)15)10-3-9(16)7(13)6(12)5(11)2-17-9/h4-7,10-13,16H,2-3H2,1H3,(H,14,15)/t4-,5-,6?,7?,9+/m0/s1

InChI Key

UEKCFAIUNCFLEA-PSXRSQKDSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC[C@@]1(C(C([C@H](CO1)O)O)O)O

Canonical SMILES

CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O

Origin of Product

United States

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